molecular formula C13H11N3O3 B12065314 3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- CAS No. 91940-83-9

3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]-

Cat. No.: B12065314
CAS No.: 91940-83-9
M. Wt: 257.24 g/mol
InChI Key: ADGNWDWXEXVEAK-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- is a nicotinic acid (3-pyridinecarboxylic acid) derivative with a urea-functionalized phenyl group at the 2-position of the pyridine ring.

Properties

CAS No.

91940-83-9

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

2-(phenylcarbamoylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H11N3O3/c17-12(18)10-7-4-8-14-11(10)16-13(19)15-9-5-2-1-3-6-9/h1-8H,(H,17,18)(H2,14,15,16,19)

InChI Key

ADGNWDWXEXVEAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- typically involves the reaction of 3-pyridinecarboxylic acid with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Substituent Position Functional Groups Molecular Formula Molecular Weight Key Applications Reference
Target Compound 2-position Urea-linked phenylamino group C₁₃H₁₁N₃O₃ 269.25 g/mol Not explicitly stated N/A
6-(2-tert-Boc-amino-ethylamino)-nicotinic acid 6-position tert-Boc-protected ethylamino group C₁₃H₁₉N₃O₄ 281.31 g/mol Synthetic intermediate
Flupyrsulfuron 2-position Sulfonylurea, trifluoromethyl, pyrimidine C₁₄H₁₂F₃N₅O₇S 459.33 g/mol Herbicide
Diflufenzopyr 2-position Hydrazono-urea, difluorophenyl C₁₇H₁₂F₂N₄O₃ 370.30 g/mol Plant growth regulator
6-[(2-Fluorophenyl)methyl]amino-nicotinic acid 6-position Benzylamine with 2-fluorophenyl C₁₃H₁₁FN₂O₂ 246.24 g/mol Not specified

Key Observations :

  • Substituent Position : The target compound’s urea group at the 2-position contrasts with 6-substituted analogs (e.g., ), which may alter steric effects and binding affinity .
  • Functional Groups: Sulfonylureas (flupyrsulfuron) and hydrazono-ureas (diflufenzopyr) exhibit enhanced herbicidal activity due to electronegative groups (e.g., trifluoromethyl, fluorine) that improve target enzyme inhibition .
  • Halogen Effects: Chlorine in 5-tert-Boc-amino-2-chloro-nicotinic acid () and fluorine in enhance lipophilicity and metabolic stability, which could influence bioavailability compared to the target compound .
Physical Properties
Property Target Compound 3-Pyridinecarboxylic acid (Nicotinic Acid) 2-Pyridinecarboxylic acid
Melting Point (°C) Not reported 236.6 134–136
Water Solubility (g/100ml) Not reported 1.4 Highly soluble
Stability Likely stable Hygroscopic Sublimes at high temperatures

Insights :

  • The target compound’s melting point and solubility are unrecorded in the evidence. However, nicotinic acid (3-isomer) has higher thermal stability than the 2-isomer, suggesting similar trends for substituted derivatives .
  • Urea groups generally improve crystallinity but may reduce aqueous solubility compared to carboxylic acids alone .

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